3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Description
3-Methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused dioxino-benzothiazole core linked to a 1,2-oxazole-5-carboxamide moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and polar interactions are critical .
Properties
IUPAC Name |
3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10-11(7-13(9)23-15)21-4-3-20-10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKQWAUAFUGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxin Moiety: The benzothiazole intermediate is then reacted with a dihydrofuran derivative to introduce the dioxin moiety. This step often requires the use of a strong acid catalyst and elevated temperatures.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor, such as an α-haloketone, under basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Dioxino-Benzothiazole vs. Benzodioxin-Pyrrolidone (741733-98-2): The target compound’s dioxino-benzothiazole system provides greater aromaticity and rigidity compared to the benzodioxin-pyrrolidone scaffold of 741733-98-2. This may enhance binding to flat hydrophobic pockets (e.g., kinase ATP sites) but reduce solubility .
Thiophene Derivative (535925-75-8):
- The simpler thiophene core in 535925-75-8 lacks fused heterocycles, reducing steric hindrance and possibly improving metabolic stability. However, the cyclopropyl group may introduce strain, affecting conformational flexibility .
Benzamide-Pyrazole Hybrid (381166-05-8):
- The phenyldiazenyl group in 381166-05-8 introduces a planar azo linkage, which may confer photochemical activity or redox sensitivity absent in the target compound. The pyrazole ring could enhance metal-coordination capabilities .
Biological Activity
3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of a dioxino-benzothiazole core and an oxazole moiety. The molecular formula is , with a molecular weight of approximately 331.3 g/mol. The structural complexity contributes to its diverse biological activities.
Structural Characteristics
| Component | Description |
|---|---|
| Dioxino Core | Contributes to the compound's reactivity and biological interactions. |
| Benzothiazole Moiety | Known for its role in various pharmacological activities. |
| Oxazole Ring | Enhances the compound's potential as a bioactive agent. |
Antiviral Properties
Research indicates that compounds structurally similar to 3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide exhibit significant antiviral activity. For instance, derivatives tested against HIV-1 variants showed promising results in cytoprotection assays. Specific analogs demonstrated enhanced inhibitory effects against both wild-type and NNRTI-resistant strains of the virus .
Anticancer Potential
Several studies have reported that benzothiazole derivatives possess anticancer properties. The unique structural features of 3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide may enhance its efficacy against various cancer cell lines. For example, compounds exhibiting similar scaffolds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Other Biological Activities
In addition to antiviral and anticancer properties, this compound may exhibit:
- Anti-inflammatory effects: Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial activity: Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide can be influenced by various substituents on its structure.
Key Findings from SAR Studies
| Substituent Position | Effect on Activity |
|---|---|
| 4-position (Benzothiazole) | Increased antiviral potency observed with methyl substitutions. |
| 5-position (Oxazole) | Modifications lead to enhanced anticancer activity in specific assays. |
These findings indicate that careful modification of substituents can lead to compounds with improved therapeutic profiles.
Case Study: HIV Inhibition
A study evaluated the inhibitory effects of various analogs derived from benzothiazole and dioxin structures against HIV. The results indicated that certain modifications significantly increased the potency against resistant strains of HIV .
Case Study: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. Results showed that specific structural modifications led to enhanced apoptosis rates and reduced cell viability in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
